![molecular formula C17H16N4O2S3 B2519437 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1705217-47-5](/img/structure/B2519437.png)
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its heterocyclic structure containing thiazole, thiophene, and pyrimidine rings. Such compounds are often synthesized for their potential use in pharmaceuticals, particularly as antifungal, insecticidal, and antitumor agents .
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, compounds with a thieno[2,3-b]pyridin-3-yl acetamide structure are synthesized from 2-chloronicotinonitrile, and their structures are confirmed using spectroscopic methods such as NMR, IR, and MS . Similarly, the synthesis of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl) acetamide derivatives involves cyclocondensation reactions . The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea demonstrates a four-step reaction process, starting from an ester and an amine, leading to a compound with a defined crystal structure .
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structure of a related acyl thiourea compound was determined to belong to the triclinic system with specific geometric parameters, and the molecule exhibited a nearly coplanar arrangement between the thiourea moiety and the pyrimidine ring . This level of structural detail is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of multiple functional groups that can participate in various reactions. The synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showcases the diversity of reactions, including cyclization and condensation, leading to a wide range of heterocyclic derivatives . These reactions are often regioselective and can be influenced by the choice of reagents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and fluorine can influence properties like solubility, melting point, and reactivity. The crystallographic analysis provides insights into the density and molecular packing of the compound, which can affect its stability and solubility . The biological activity assays, such as antifungal and insecticidal screenings, give an indication of the compound's potential efficacy as a bioactive molecule .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research on similar thiazole derivatives has shown promising results in anticancer activities. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity, particularly against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cell line. The study indicated significant selective cytotoxicity and apoptosis induction, suggesting a potential role in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Activity
Thiazole derivatives have been explored for their antimicrobial properties. A study involved the synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety and their evaluation as potential antimicrobial agents. These compounds showed promising biological activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Anti-Inflammatory Activity
There is evidence that thiazole derivatives can possess anti-inflammatory properties. In one study, N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-10-13(26-16(20-10)12-3-2-6-24-12)8-19-14(22)7-11-9-25-17-18-5-4-15(23)21(11)17/h2-6,11H,7-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLDZQWOXOIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CC3CSC4=NC=CC(=O)N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2519355.png)
![6-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2519356.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide](/img/structure/B2519359.png)
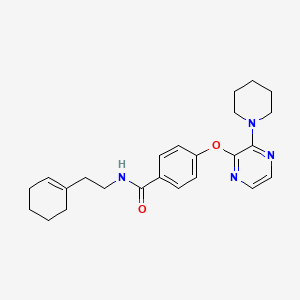
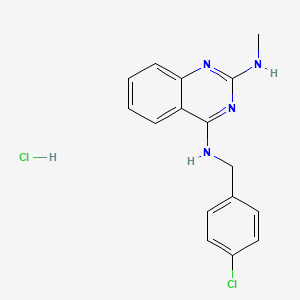

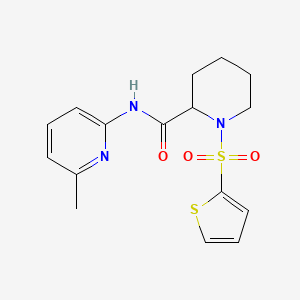
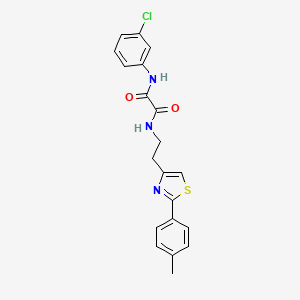
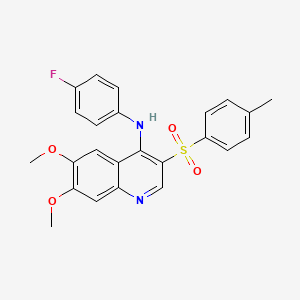

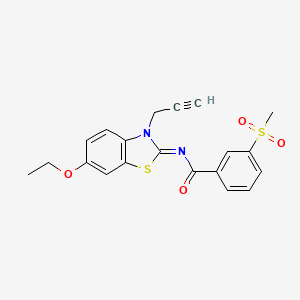

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)
